Orphenadrine-d3 Citrate Salt
CAS No.: 1185011-75-9
Cat. No.: VC0196473
Molecular Formula: C18H20D3NO
Molecular Weight: 272.41
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1185011-75-9 |
---|---|
Molecular Formula | C18H20D3NO |
Molecular Weight | 272.41 |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | 88-92 °C |
Chemical Identity and Structural Characteristics
Basic Identification
Orphenadrine-d3 Citrate Salt is a deuterium-labeled variant of orphenadrine citrate where three hydrogen atoms are replaced with deuterium atoms. This compound is formally identified by the following parameters:
Table 1: Chemical Identification Parameters of Orphenadrine-d3 Citrate Salt
Parameter | Value |
---|---|
Chemical Name (IUPAC) | N,N-Dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine-d3 Citrate Salt |
CAS Number | 1185011-75-9 |
Molecular Formula | C24H28D3NO8 |
Molecular Weight | 464.5 g/mol |
Creation Date | 2022-03-15 |
Modification Date | 2025-02-22 |
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial catalogs:
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O-Monomethyldiphenhydramine-d3-Citrate Salt
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BS-5930-d3
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Biorphen-d3
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Birocasipal-d3
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2-hydroxypropane-1,2,3-tricarboxylic acid;N-methyl-2-[(2-methylphenyl)-phenylmethoxy]-N-(trideuteriomethyl)ethanamine
Structural Composition
Molecular Architecture
Orphenadrine-d3 Citrate Salt consists of the orphenadrine moiety with three deuterium atoms replacing hydrogen atoms, combined with citric acid to form the salt. The structure retains the fundamental anticholinergic properties of orphenadrine while incorporating the isotopic modification.
Component Analysis
The compound can be understood as consisting of two primary components:
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Orphenadrine-d3 (CID 45040161): The deuterated active pharmaceutical ingredient
This salt formation enhances the compound's stability and solubility characteristics compared to the free base form.
Pharmacological Properties
Mechanism of Action
Orphenadrine-d3 Citrate Salt functions primarily through two critical mechanisms:
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Muscarinic receptor antagonism: The compound inhibits muscarinic acetylcholine receptors in the central nervous system
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N-methyl-D-aspartate (NMDA) receptor inhibition: This action contributes to its efficacy in treating various neuromuscular conditions
These mechanisms result in reduced muscle spasms and effective pain relief, making the compound valuable in treating multiple musculoskeletal disorders.
Therapeutic Classifications
The compound is classified as:
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A centrally acting skeletal muscle relaxant
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An anticholinergic agent
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A potential treatment for drug-induced parkinsonism
Applications and Utility
Research Applications
Orphenadrine-d3 Citrate Salt has significant value in analytical chemistry and pharmaceutical research:
Table 2: Research Applications of Orphenadrine-d3 Citrate Salt
Application Domain | Specific Uses |
---|---|
Analytical Chemistry | Internal standard for quantitative analysis |
Metabolic Studies | Tracking drug metabolism and distribution |
Pharmacokinetic Research | Studying absorption, distribution, metabolism, and excretion |
Method Development | Reference standard for analytical method validation |
Quality Control | Precise identification in pharmaceutical formulations |
Pharmaceutical Applications
As a derivative of orphenadrine citrate, this compound shares similar therapeutic applications but with enhanced analytical utility:
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Treatment of acute painful musculoskeletal conditions
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Management of muscle spasms
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Adjunct therapy in drug-induced parkinsonism
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Relief of rigidity and tremors in certain neurological conditions
Analytical Methods for Detection and Quantification
Parameter | Specification |
---|---|
Mobile Phase | Methanol:Acetonitrile:Water (40:30:30, v/v/v) |
Column | Zodiac C18 column (250 × 4.6 mm × 5 μm) |
Flow Rate | 1.0 ml/min |
Detection Wavelength | 217 nm |
Retention Time | 5.35 minutes |
Linearity Range | 10-70 μg/mL |
Correlation Coefficient | R² = 0.998 |
Limit of Detection | 0.3 μg/ml |
System Suitability | Theoretical plate number: 6071 (>2500 required) |
Tailing Factor | 1.31 (<2 required) |
These parameters demonstrate a robust analytical method capable of precise determination of orphenadrine in pharmaceutical formulations. Similar principles would apply to the deuterated analog with potential modifications to account for the isotopic substitution.
Method Validation Considerations
The robustness of analytical methods for orphenadrine can be verified through deliberate parameter adjustments:
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Variations in mobile phase composition
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pH modifications
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Detection wavelength alterations
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Flow rate adjustments
Such validation ensures reliable quantification across different laboratory conditions and equipment specifications.
Synthesis and Production
Deuteration Process
The synthesis of Orphenadrine-d3 Citrate Salt involves a selective deuteration process where three hydrogen atoms in the orphenadrine molecule are replaced with deuterium. This process requires specialized conditions and catalysts to ensure precise isotopic substitution.
Quality Considerations
Commercial preparations of Orphenadrine-d3 Citrate Salt typically maintain high purity standards:
Table 4: Quality Specifications from Commercial Sources
Parameter | Specification |
---|---|
Purity | >95% (Vulcanchem) |
Purity | >98% (BioOrganics) |
Appearance | Data not consistently available |
Storage Conditions | Protected from light and moisture (inferred from similar compounds) |
Comparison with Non-Deuterated Orphenadrine
Analytical Advantages
The deuterated variant offers several advantages in analytical contexts:
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Distinct mass spectrometric fragmentation patterns
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Internal standard capabilities for quantitative analysis
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Enhanced stability in certain analytical procedures
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Clear differentiation from the non-deuterated form in complex matrices
Current Research and Future Directions
Expanding Applications
Current research interests surrounding Orphenadrine-d3 Citrate Salt include:
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Development of improved analytical methods for orphenadrine detection in biological samples
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Pharmacokinetic studies leveraging the deuterium labeling
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Enhanced understanding of orphenadrine metabolism and distribution
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Application in therapeutic drug monitoring protocols
Integration with Modern Analytical Techniques
The compound shows promising integration with advanced analytical platforms:
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Liquid chromatography-mass spectrometry (LC-MS/MS)
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Metabolomics studies
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Isotope dilution analyses
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Pharmacokinetic modeling
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